Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate is a compound with the molecular formula C20H22N2O4S and a molecular weight of 386.47. This compound has garnered significant attention in various fields of research and industry due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate include:
- Methyl 2-{2-(4-morpholinoanilino)-2-oxoethylsulfanyl}benzenecarboxylate
- Methyl 2-[({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)sulfanyl]benzoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical and biological properties. This compound’s specific structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities, making it a valuable tool in research and industry.
Properties
IUPAC Name |
methyl 2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-20(24)17-4-2-3-5-18(17)27-14-19(23)21-15-6-8-16(9-7-15)22-10-12-26-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIGIAMRWHLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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